molecular formula C11H13BrN2 B12073596 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12073596
M. Wt: 253.14 g/mol
InChI Key: QVCKCLPFNJCNAJ-UHFFFAOYSA-N
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Description

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C11H13BrN2 It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and an isobutyl group at the 1st position of the pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 1-isobutyl-1H-pyrrolo[3,2-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the isobutyl group, making it less hydrophobic.

    1-Isobutyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Contains a methyl group instead of an isobutyl group, influencing its steric and electronic properties.

Uniqueness

6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine is unique due to the combination of the bromine atom and the isobutyl group, which confer specific reactivity and physicochemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-1-(2-methylpropyl)pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C11H13BrN2/c1-8(2)7-14-4-3-10-11(14)5-9(12)6-13-10/h3-6,8H,7H2,1-2H3

InChI Key

QVCKCLPFNJCNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=C(C=N2)Br

Origin of Product

United States

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